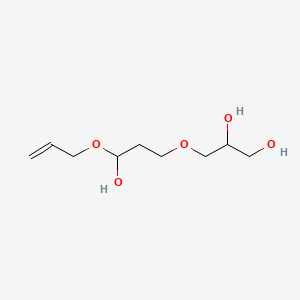
2-(2-(Nonylphenoxy)ethoxy)ethyl stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Nonylphenoxy)ethoxy)ethyl stearate is an organic compound with the molecular formula C₃₇H₆₆O₄. It is a type of ester formed from the reaction of stearic acid with a nonylphenol ethoxylate. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate typically involves the esterification of stearic acid with 2-(2-(Nonylphenoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where stearic acid and 2-(2-(Nonylphenoxy)ethoxy)ethanol are mixed in the presence of an acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester. The product is then separated and purified using techniques such as distillation and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Nonylphenoxy)ethoxy)ethyl stearate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield stearic acid and 2-(2-(Nonylphenoxy)ethoxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Substitution: The nonylphenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Stearic acid and 2-(2-(Nonylphenoxy)ethoxy)ethanol.
Oxidation: Carboxylic acids and alcohols.
Substitution: Various substituted nonylphenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(Nonylphenoxy)ethoxy)ethyl stearate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and experiments where surfactant properties are required.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Wirkmechanismus
The mechanism of action of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is exploited in various applications, including emulsification, solubilization, and dispersion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Nonylphenoxy)ethoxy)ethanol: A precursor in the synthesis of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate.
Stearic acid: Another precursor used in the esterification reaction.
Nonylphenol ethoxylates: A class of compounds with similar surfactant properties.
Uniqueness
This compound is unique due to its specific combination of a long-chain fatty acid (stearic acid) and a nonylphenol ethoxylate. This combination imparts distinct surfactant properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
93982-20-8 |
|---|---|
Molekularformel |
C37H66O4 |
Molekulargewicht |
574.9 g/mol |
IUPAC-Name |
2-[2-(2-nonylphenoxy)ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C37H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-30-37(38)41-34-32-39-31-33-40-36-29-26-25-28-35(36)27-23-21-19-10-8-6-4-2/h25-26,28-29H,3-24,27,30-34H2,1-2H3 |
InChI-Schlüssel |
UOPBRKAGOWPWKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC1=CC=CC=C1CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


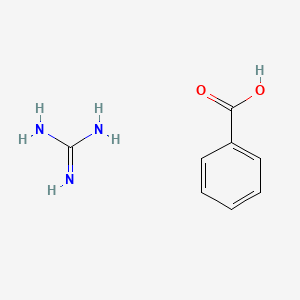
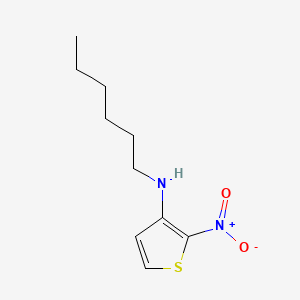

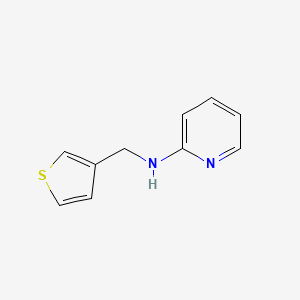

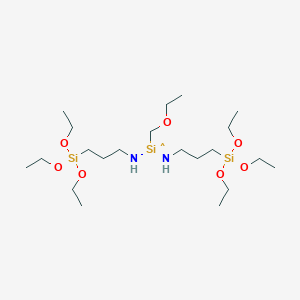
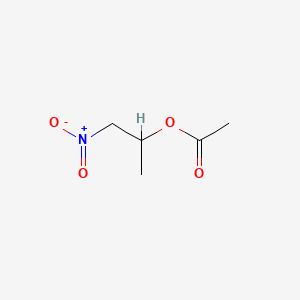
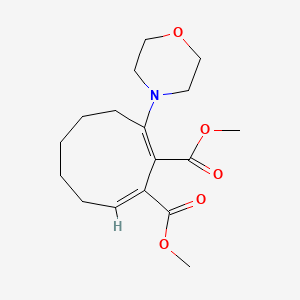
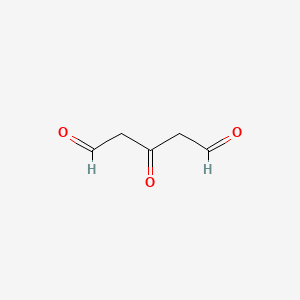
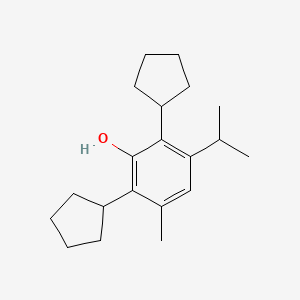
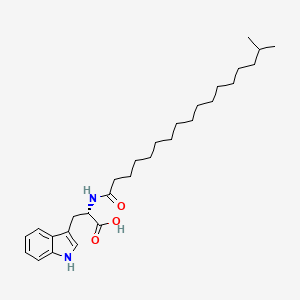
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)
